molecular formula C16H26O2 B1239066 3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate CAS No. 68555-61-3

3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate

Cat. No. B1239066
CAS RN: 68555-61-3
M. Wt: 250.38 g/mol
InChI Key: TYUPZTIJMKMYHL-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-alpha-ionyl acetate, also known as a-isomethylionyl acetate or 3-methyl-α-ionyl acetic acid, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3-Methyl-alpha-ionyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methyl-alpha-ionyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. 3-Methyl-alpha-ionyl acetate has a floral, fruity, and powdery taste.
3-methyl-alpha-ionyl acetate is a sesquiterpenoid.

Scientific Research Applications

Synthesis of Key Intermediates

  • 3-Buten-2-ol derivatives have been utilized in synthesizing various intermediates. For example, they are used in the preparation of compounds like retinol acetate and carotenoid, demonstrating the importance of this chemical in the synthesis of significant organic molecules (Shen Run-pu, 2008).

Development of Fragrance Compounds

  • The compound has been integral in the synthesis of fragrance compounds, particularly those related to α-ionone, a fragrance chemical with a violet-like scent. This application highlights the chemical's role in the fragrance industry (L. Re & H. Schinz, 1958).

Synthesis of Structurally Complex Compounds

  • Research has shown the use of 3-buten-2-ol derivatives in synthesizing structurally complex compounds, such as β-damascone and β-ionone isomers. These compounds have applications in various fields, including fragrances and possibly pharmaceuticals (J. Witteveen & A. V. D. Weerdt, 1982).

Catalytic Reactions and Organic Synthesis

  • The derivatives of 3-buten-2-ol are used in catalytic reactions and organic synthesis processes. For example, they are involved in the synthesis of α-methylenebutyrolactones and other cyclic compounds, demonstrating their utility in complex organic syntheses (MatsudaIsamu, 1978).

Role in Pesticide Development

  • There has been research into using derivatives of 3-buten-2-ol for developing pesticides. These studies explore the potential of these compounds in controlling agricultural pests, underscoring their importance in agrochemical research (M. Irani, R. Ranjbar-Karimi & H. Izadi, 2016).

Antifungal Properties

  • Derivatives of 3-buten-2-ol have been studied for their antifungal properties, indicating potential applications in the development of antifungal agents for agricultural and pharmaceutical use (T. Banerjee & P. Dureja, 2010).

properties

CAS RN

68555-61-3

Product Name

3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] acetate

InChI

InChI=1S/C16H26O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h8,10,13,15H,7,9H2,1-6H3

InChI Key

TYUPZTIJMKMYHL-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C(\C)/C(C)OC(=O)C)(C)C

SMILES

CC1=CCCC(C1C=C(C)C(C)OC(=O)C)(C)C

Canonical SMILES

CC1=CCCC(C1C=C(C)C(C)OC(=O)C)(C)C

density

0.925-0.935

Other CAS RN

68555-61-3

physical_description

Colourless liquid;  Vetivert-violet aroma

solubility

Soluble in hexane;  Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 2
Reactant of Route 2
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 3
Reactant of Route 3
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 4
Reactant of Route 4
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 5
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 6
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.